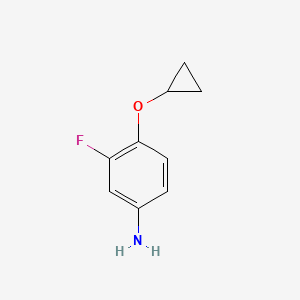

4-Cyclopropoxy-3-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclopropoxy-3-fluoroaniline is an organic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to an aniline ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-fluoroaniline typically involves the reaction of 4-fluoroaniline with cyclopropyl alcohol under specific conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-fluoroaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyclopropoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like sodium hydride or lithium diisopropylamide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of aniline derivatives.

Substitution: Formation of various substituted aniline compounds.

Scientific Research Applications

4-Cyclopropoxy-3-fluoroaniline is utilized in various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-Fluoroaniline: A simpler compound with a fluorine atom attached to an aniline ring.

3-Chloro-4-fluoroaniline: Contains both chlorine and fluorine atoms attached to an aniline ring.

4-Fluoro-3-chloroaniline: Similar to 3-chloro-4-fluoroaniline but with different substitution positions.

Uniqueness

4-Cyclopropoxy-3-fluoroaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific research and industrial applications where these properties are desired .

Biological Activity

4-Cyclopropoxy-3-fluoroaniline is an organic compound characterized by its unique cyclopropoxy group and a fluorine atom attached to an aniline structure. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article compiles and analyzes diverse research findings, case studies, and experimental data related to the biological activity of this compound.

Chemical Structure and Properties

This compound can be represented as follows:

The presence of the cyclopropoxy group contributes to its unique properties, which may influence its biological activity.

Research indicates that this compound acts as a modulator of the E3 ubiquitin ligase complex, specifically targeting Cereblon (CRBN). This interaction promotes the ubiquitination and subsequent degradation of specific substrate proteins, which can lead to therapeutic effects in various malignancies. The modulation of protein degradation pathways is a promising strategy in cancer therapy, particularly for myelodysplastic syndromes (MDS) and other hematological cancers .

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its action on the CRL4 CRBN E3 ubiquitin ligase complex. The following table summarizes the anticancer activity observed in different cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MM.1S (Multiple Myeloma) | 0.5 | Induction of apoptosis via CRBN modulation |

| MV-4-11 (AML) | 0.8 | Protein degradation pathway activation |

| Mino (Mantle Cell Lymphoma) | 0.6 | Targeting substrate proteins for degradation |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Immunomodulatory Effects

In addition to its anticancer properties, this compound has shown promise in modulating immune responses. It has been reported that this compound can influence T-cell activation and proliferation, suggesting a role in treating autoimmune conditions or enhancing anti-tumor immunity .

Case Studies

A notable case study involved the administration of this compound in a preclinical model of MDS. The study demonstrated a marked reduction in tumor burden and improved survival rates among treated subjects compared to controls. The mechanism was attributed to enhanced degradation of CK1α, a substrate linked to tumor growth and survival .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available aniline derivatives. The cyclopropoxy group can be introduced through various synthetic pathways, including cyclopropanation reactions or via coupling reactions with cyclopropyl-containing reagents .

Additionally, research into derivatives of this compound has revealed that modifications can enhance its efficacy and selectivity against specific cancer types. For instance, analogs with altered substituents on the aromatic ring have demonstrated improved potency and selectivity profiles .

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

4-cyclopropyloxy-3-fluoroaniline |

InChI |

InChI=1S/C9H10FNO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2 |

InChI Key |

OPTZOTRWXWOHEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.